![molecular formula C21H13NO4 B5602750 4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5602750.png)

4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

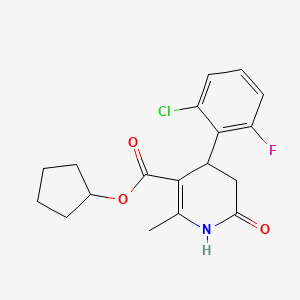

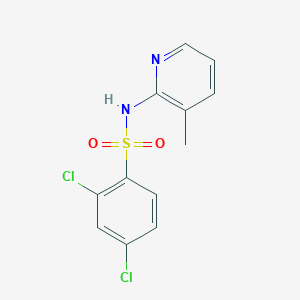

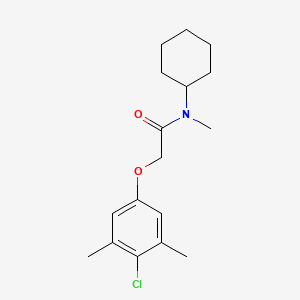

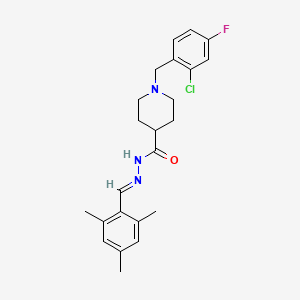

The synthesis of compounds related to 4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid often involves palladium-catalyzed double C-H bond activation. For instance, Kondapalli et al. (2017) described an efficient method for synthesizing 5H-dibenzo[c,e]azepine-5,7(6H)-diones from simple benzamides via ortho-selective double C-H bond activation, showcasing a pathway that might be relevant for synthesizing closely related compounds (Kondapalli, Yu, Yamamoto, & Bao, 2017).

Molecular Structure Analysis

The molecular structure of compounds within the dibenzo[c,e]azepin family, such as 4-(oxiran-2-ylmethoxy)benzoic acid, has been studied through X-ray crystallography. Obreza and Perdih (2012) provided detailed insights into the crystalline structure of related compounds, offering a basis for understanding the structural characteristics of this compound (Obreza & Perdih, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of dibenzo[c,e]azepines can be complex, involving various reactions such as intramolecular Friedel–Crafts cyclization. Acosta Quintero et al. (2019) explored reactions leading to the formation of bioactive compounds, highlighting the potential chemical behavior of similar compounds (Acosta Quintero, Palma, Cobo, & Glidewell, 2019).

Physical Properties Analysis

The physical properties of similar benzoic acid derivatives have been analyzed through various spectroscopic and thermogravimetric methods. Mohamed et al. (2015) synthesized a benzoxazine derivative to study its curing behavior and surface properties, which could provide insights into the physical properties of dibenzo[c,e]azepine derivatives (Mohamed, Hsiao, Hsu, Lu, Shih, & Kuo, 2015).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on related compounds. For example, the reactivity of benzoic acid derivatives with cyclodextrin complexes offers insight into the potential interactions and stability of similar compounds in aqueous solutions (Brown, Coates, Duckworth, Lincoln, Easton, & May, 1993).

Aplicaciones Científicas De Investigación

Synthesis and Biodegradation of Poly(ether-ester) Azo Polymers

Poly(ether-ester) azo polymers containing various concentrations of benzoic acid derivatives have been synthesized and evaluated for their potential as biodegradable materials, specifically targeting colon-specific drug release. The study found that polymers with certain benzoic acid derivatives showed satisfactory degradation, indicating their suitability for drug delivery applications in specific parts of the gastrointestinal tract (Samyn et al., 1995).

Crystal Structures of Benzoic Acid Derivatives

Research on the crystal structures of benzoic acid derivatives has contributed to understanding the molecular configurations and interactions critical for designing new materials and pharmaceuticals. These studies provide foundational knowledge that could be relevant for the synthesis and application of "4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid" in various fields (Obreza & Perdih, 2012).

Photodecomposition of Chlorobenzoic Acids

Studies on the photodecomposition of chlorobenzoic acids have implications for environmental science, specifically in understanding how these compounds break down under UV irradiation. This research is crucial for assessing the environmental impact and degradation pathways of benzoic acid derivatives, which could apply to "this compound" (Crosby & Leitis, 1969).

Propiedades

IUPAC Name |

4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO4/c23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(24)22(19)14-11-9-13(10-12-14)21(25)26/h1-12H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHPZTXKUDWDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5602693.png)

![2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)

![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5602729.png)

![N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5602730.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)